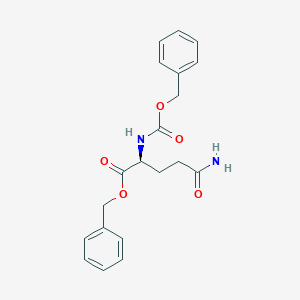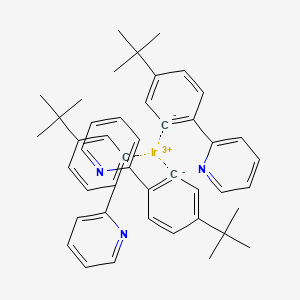
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a tert-butylbenzene group and coordinated to an iridium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of the pyridine ligand to the iridium ion. One common method involves the reaction of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine with an iridium precursor, such as iridium trichloride, in the presence of a suitable solvent like dichloromethane. The reaction is often carried out under reflux conditions to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions result in the formation of new iridium-ligand complexes.
科学研究应用
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of OLEDs for display and lighting technologies due to its efficient phosphorescence.
作用机制
The mechanism by which 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) exerts its effects involves the coordination of the iridium ion to the pyridine ligand, which stabilizes the complex and allows for efficient energy transfer. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center facilitates the activation of substrates, while in OLEDs, the compound’s photophysical properties enable efficient light emission.
相似化合物的比较
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the pyridine and iridium components.
4,4′,4-Tri-tert-Butyl-2,2′6′,2-terpyridine: A related ligand with multiple tert-butyl groups and pyridine units.
Uniqueness
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its combination of a pyridine ligand with a tert-butylbenzene group and an iridium center. This combination imparts distinct photophysical properties and catalytic activity, making it valuable for applications in OLEDs and catalysis.
属性
分子式 |
C45H48IrN3 |
|---|---|
分子量 |
823.1 g/mol |
IUPAC 名称 |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
InChI 键 |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


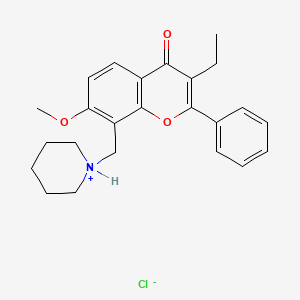

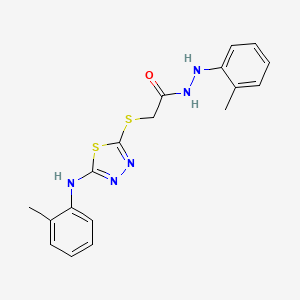
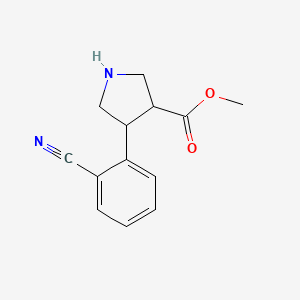
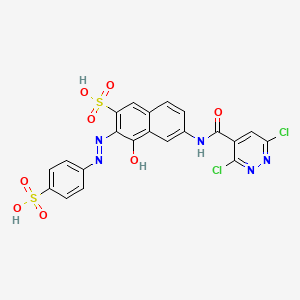
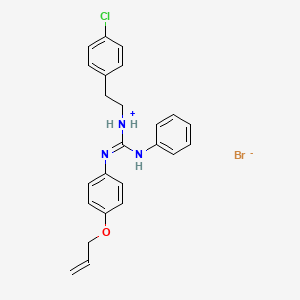
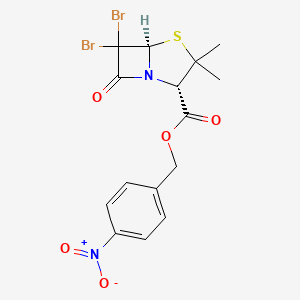
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)

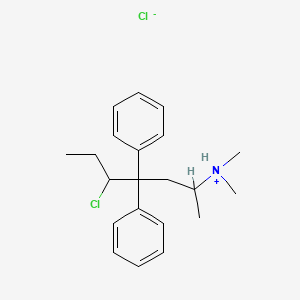
![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)

![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
